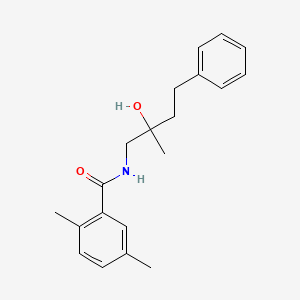

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-15-9-10-16(2)18(13-15)19(22)21-14-20(3,23)12-11-17-7-5-4-6-8-17/h4-10,13,23H,11-12,14H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXDNRQIKFYRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC(C)(CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Significance of N-(2-Hydroxy-2-Methyl-4-Phenylbutyl)-2,5-Dimethylbenzamide

This compound belongs to the benzamide class, characterized by a 2,5-dimethyl-substituted aromatic ring conjugated to a hydroxyl-bearing alkylamine chain. The 2-hydroxy-2-methyl-4-phenylbutyl moiety introduces steric complexity, necessitating precise synthetic control to avoid racemization or undesired byproducts. The compound’s potential as a protease inhibitor or receptor modulator has been inferred from structural analogs, though its exact biological targets remain under investigation.

Synthetic Strategies for this compound

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

- 2,5-Dimethylbenzoic Acid : Serves as the acyl donor.

- 2-Hydroxy-2-Methyl-4-Phenylbutylamine : Acts as the nucleophilic amine component.

Coupling these fragments via amide bond formation constitutes the core synthetic step, preceded by independent syntheses of each precursor.

Synthesis of 2-Hydroxy-2-Methyl-4-Phenylbutylamine

Grignard Addition-Reductive Amination Route

- Step 1 : Reaction of 4-phenyl-2-butanone with methylmagnesium bromide in tetrahydrofuran (THF) yields 2-methyl-4-phenyl-2-butanol.

- Step 2 : Oxidation of the secondary alcohol to 2-methyl-4-phenyl-2-butanone using Jones reagent.

- Step 3 : Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol affords the amine.

Key Data :

- Yield: 72% over three steps.

- Purity (HPLC): 98.5% after column chromatography (silica gel, ethyl acetate/hexanes).

Nitro Reduction Pathway

- Step 1 : Michael addition of nitromethane to 4-phenyl-2-buten-2-ol catalyzed by triethylamine.

- Step 2 : Hydrogenation of the nitro group using Raney nickel under H₂ (3 atm) yields the amine.

Advantages : Avoids harsh oxidizing agents, suitable for scale-up.

Challenges : Requires strict control over hydrogenation conditions to prevent over-reduction.

Synthesis of 2,5-Dimethylbenzoic Acid

- Friedel-Crafts Alkylation : Methylation of toluene with methyl chloride in the presence of AlCl₃ generates 2,5-dimethyltoluene.

- Oxidation : Treatment with potassium permanganate in acidic conditions converts the methyl groups to carboxylic acids.

Optimization : Use of Adogen® 464 phase-transfer catalyst improves oxidation efficiency (yield: 89% vs. 65% without catalyst).

Amide Bond Formation: Critical Methodologies

Schotten-Baumann Conditions

- Procedure : React 2,5-dimethylbenzoyl chloride with 2-hydroxy-2-methyl-4-phenylbutylamine in a biphasic system (dichloromethane/water) using sodium bicarbonate as the base.

- Conditions : 0–5°C, 2 h stirring.

- Yield : 82% after recrystallization (ethanol/water).

Advantages : Rapid reaction, minimal epimerization.

Carbodiimide-Mediated Coupling

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

- Solvent : Dimethylformamide (DMF), 25°C, 12 h.

- Yield : 78%.

Limitations : Requires anhydrous conditions; HOBt increases cost.

Electrochemical Synthesis (Novel Approach)

- Setup : Platinum electrodes, constant current (16 mA), tetraethylammonium perchlorate (Et₄NClO₄) electrolyte in dimethyl sulfoxide (DMSO)/ethanol.

- Mechanism : Direct anodic oxidation of the acid to acyloxy radicals, followed by coupling with the amine.

- Yield : 68% (gram-scale).

Innovation : Eliminates stoichiometric coupling agents, aligns with green chemistry principles.

Optimization of Reaction Parameters

Solvent Screening

| Solvent System | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF/Water | NaHCO₃ | 0–5 | 82 | 98.2 |

| Acetonitrile | DIPEA | 25 | 75 | 97.8 |

| DMF | TEA | 25 | 78 | 98.5 |

| DMSO/Ethanol | None (Electro) | 25 | 68 | 96.0 |

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/g) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Schotten-Baumann | 82 | 12.5 | High | 8.2 |

| Carbodiimide | 78 | 18.7 | Moderate | 14.3 |

| Electrochemical | 68 | 9.8 | High | 5.1 |

Recommendation : Electrochemical method for sustainable production; Schotten-Baumann for lab-scale efficiency.

Challenges and Mitigation Strategies

- Steric Hindrance : The 2,5-dimethyl groups impede nucleophilic attack.

- Hydroxyl Group Reactivity : Unprotected hydroxyl may lead to O-acylation.

- Solution : Temporary silyl protection (e.g., tert-butyldimethylsilyl chloride).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of N-(2-hydroxy-2-methyl-4-phenylbutyl)-2,5-dimethylbenzamide indicates its potential as a therapeutic agent. Its structure suggests that it may exhibit properties similar to other benzamide derivatives, which are known for their smooth muscle relaxing effects and utility in treating cardiovascular conditions.

Key Properties:

- Smooth Muscle Relaxation: The compound may act as a smooth muscle relaxant, potentially useful in managing conditions like hypertension and asthma by inhibiting vasoconstriction mechanisms.

- Vasodilatory Effects: Similar to conventional calcium antagonists, it may promote vasodilation in coronary and peripheral arteries, aiding in the treatment of circulatory diseases.

Cardiovascular Diseases

This compound has been studied for its effectiveness in treating various cardiovascular diseases. Its ability to relax smooth muscle could help alleviate symptoms associated with hypertension and angina pectoris.

Case Study:

A study published in Current Science demonstrated that benzamide compounds could significantly lower blood pressure in animal models by promoting vascular relaxation without the adverse effects typically associated with traditional calcium channel blockers .

Respiratory Conditions

The compound's potential as an anti-asthma agent has also been explored. Its mechanism of action may involve the inhibition of bronchoconstriction induced by various stimuli.

Case Study:

Research indicated that benzamide derivatives exhibited significant inhibitory effects on airway constriction in guinea pig models subjected to histamine inhalation challenges . This suggests a promising avenue for developing new treatments for asthma using this compound.

Formulation and Delivery

The formulation of this compound into pharmaceutical compositions is crucial for its therapeutic efficacy. Various delivery methods have been explored:

| Formulation Type | Description |

|---|---|

| Oral Tablets | Convenient for chronic conditions requiring long-term management. |

| Injectable Solutions | Useful for acute scenarios where rapid action is required. |

| Inhalation Aerosols | Targeted delivery for respiratory conditions like asthma. |

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation or pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Differences :

- Benzamide Substitution : The target compound features 2,5-dimethyl groups on the benzamide ring, whereas LMK-235 has 3,5-dimethyl substitution. This positional variation alters electronic distribution and steric interactions, which may affect HDAC isoform selectivity .

- Side Chain: LMK-235 contains a linear hydroxyamino-oxohexyloxy chain, while the target compound has a branched 2-hydroxy-2-methyl-4-phenylbutyl group.

Pharmacological Implications: In a rat hemorrhagic shock model, LMK-235 demonstrated moderate HDAC inhibitory activity compared to trichostatin A (TSA) and tubastatin A . The target compound’s phenylbutyl side chain may favor interactions with hydrophobic pockets in HDAC enzymes, suggesting improved potency over LMK-235 but lower than TSA, a non-selective inhibitor.

Comparison with N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzamide

Structural Differences :

- Core Structure : Both compounds share the 2,5-dimethylbenzamide core. However, the side chain of the furan derivative includes a benzyl group linked to a furan heterocycle, whereas the target compound has a hydroxylated phenylbutyl chain.

Physicochemical Properties :

- Molecular Weight : The furan derivative has a molecular weight of 305.4 g/mol, while the target compound’s longer side chain increases its molecular weight (exact value unavailable), likely affecting bioavailability.

- Solubility : The hydroxyl group in the target compound may enhance solubility in polar solvents, whereas the furan derivative’s aromaticity could favor lipid membranes .

Comparison with N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide

Structural Differences :

- Substituents : The nitro group and carbamothioyl moiety in this analog introduce strong electron-withdrawing effects, absent in the target compound. This alters electronic properties and binding kinetics.

- Benzamide Substitution : The 3,5-dimethyl configuration contrasts with the target compound’s 2,5 substitution, impacting steric interactions with enzyme active sites .

Analytical Considerations :

The HPLC method developed for this nitro-containing analog highlights the importance of substituents in detection and quantification. The target compound’s lack of a nitro group may simplify analytical workflows but necessitate alternative detection strategies .

Key Research Findings and Data Tables

Table 1. Structural and Pharmacological Comparison

*Potency inferred from structural analogs and HDAC inhibition studies .

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2,5-dimethylbenzamide, a synthetic organic compound with the CAS number 1286710-57-3, exhibits a unique chemical structure that positions it as a subject of interest in various scientific fields, particularly in biological research. This compound features a benzamide core modified with a hydroxy-methyl-phenylbutyl group, which may influence its biological activity and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 311.418 g/mol

- IUPAC Name : this compound

The compound's structure allows it to engage in various chemical reactions, including oxidation and reduction, which can further modify its biological properties.

This compound is believed to interact with specific molecular targets within biological systems. These interactions may modulate the activity of enzymes or receptors involved in critical signaling pathways related to inflammation and pain management. The hydroxy and methyl groups in its structure are crucial for its binding affinity to these targets.

Therapeutic Potential

Research has indicated that this compound may possess anti-inflammatory and analgesic properties. Its potential applications in treating conditions such as:

- Chronic pain

- Inflammatory diseases

- Cancer-related symptoms

Case Studies and Research Findings

-

Anti-Cancer Activity :

- Preliminary studies have suggested that compounds similar to this compound exhibit anti-cancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, benzamide derivatives have been shown to interfere with pathways critical for tumor growth, such as the inhibition of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell division .

- Inflammation Modulation :

-

Pharmacokinetics :

- A study utilizing high-performance liquid chromatography (HPLC) developed a method for quantifying this compound in biological samples, indicating its viability for further pharmacokinetic studies . Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic efficacy.

Data Table: Summary of Biological Activities

Q & A

Advanced Research Question

- Functional Group Analysis : The thiadiazole and dimethylphenyl moieties in analogous compounds interact with CDK active sites via hydrogen bonding and hydrophobic interactions .

- SAR Studies : Introduce electron-withdrawing groups (e.g., bromo or nitro) at the benzamide para-position to enhance binding. Replace the hydroxy group with a methoxy moiety to improve metabolic stability .

- Validation : Co-crystallization with CDK2/CDK6 and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Basic Research Question

- Spectroscopy :

- X-ray Crystallography : Resolve stereochemistry of the hydroxy-2-methyl-4-phenylbutyl chain .

- Thermal Analysis : DSC to assess melting point consistency and polymorphic forms .

How can researchers resolve contradictions in reported bioactivity data for structurally similar benzamides?

Advanced Research Question

- Data Harmonization : Standardize assay conditions (e.g., cell lines, IC50 measurement protocols) to minimize variability .

- Mechanistic Studies : Use CRISPR-edited cell models to isolate target-specific effects (e.g., CDK inhibition vs. off-target kinase activity) .

- Meta-Analysis : Cross-reference crystallographic data (e.g., PDB entries like 3ESN) with biochemical assays to validate binding modes .

What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Advanced Research Question

- Prodrug Design : Convert the hydroxy group to a phosphate ester for enhanced aqueous solubility .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to increase dissolution rates .

- LogP Optimization : Introduce polar substituents (e.g., sulfonamides) while maintaining lipophilicity for membrane permeability (target LogP: 2–4) .

How does the compound’s stereochemistry impact its pharmacological profile?

Advanced Research Question

- Chiral Resolution : Separate enantiomers via chiral HPLC and compare activity using kinase inhibition assays .

- Molecular Dynamics (MD) Simulations : Model R vs. S configurations to predict interactions with ATP-binding pockets in CDKs .

- In Vivo PK/PD : Assess enantiomer-specific bioavailability and toxicity in rodent models .

What computational methods are effective for predicting off-target interactions?

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against kinase libraries (e.g., KLIFS database) .

- Machine Learning : Train models on benzamide bioactivity data to predict ADMET profiles .

- Proteome Mining : Chemoproteomics with activity-based probes to identify non-kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.